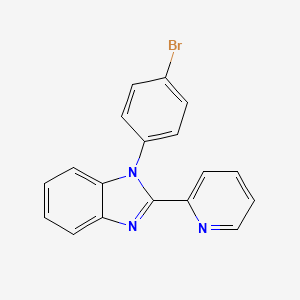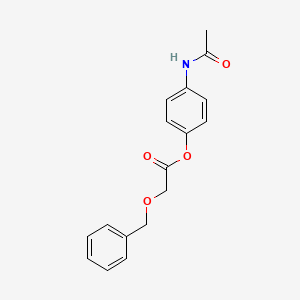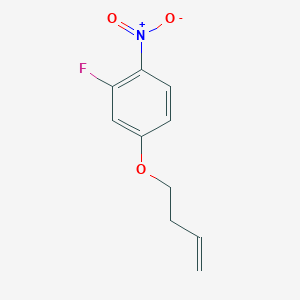
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 4-bromophenyl group and a 2-pyridyl group
Méthodes De Préparation
The synthesis of 1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole typically involves the condensation of 4-bromoaniline with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the benzimidazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridyl or benzimidazole ring.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(2-pyridyl)-1H-benzimidazole: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-2-(2-pyridyl)-1H-benzimidazole: Features a methyl group instead of bromine.
1-(4-Nitrophenyl)-2-(2-pyridyl)-1H-benzimidazole: Contains a nitro group instead of bromine.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H12BrN3 |
|---|---|
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C18H12BrN3/c19-13-8-10-14(11-9-13)22-17-7-2-1-5-15(17)21-18(22)16-6-3-4-12-20-16/h1-12H |
Clé InChI |
UCIFDEOTYCAEJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(4-Nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B8438634.png)
![5-[1,4]Dioxan-2-yl-2,3-dihydro-1H-isoindole](/img/structure/B8438647.png)

![Methyl 2-(2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoate](/img/structure/B8438655.png)





